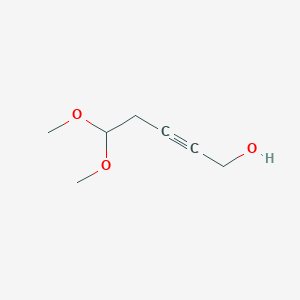
3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” is an organic compound that belongs to the class of brominated alcohols This compound features a complex structure with multiple functional groups, including a bromine atom, a hydroxyl group, and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the cyclohexene ring: Starting with a suitable precursor, such as a cyclohexanone derivative, the cyclohexene ring can be formed through an aldol condensation reaction.
Introduction of the bromine atom: Bromination of the intermediate compound can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the hydroxyl group: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Formation of the pentenyl chain: The pentenyl chain can be constructed through a series of carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions.
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
“3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can yield a new functionalized compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, brominated alcohols are often studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and hydroxyl group can enhance the compound’s reactivity and interaction with biological targets.
Industry
In industry, such compounds can be used as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them suitable for various applications, including as solvents, catalysts, and reagents.
Mecanismo De Acción
The mechanism of action of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and hydroxyl group can influence the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Penten-2-ol, 1-chloro-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 3-Penten-2-ol, 1-iodo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-
- 3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-ethyl-
Uniqueness
The uniqueness of “3-Penten-2-ol, 1-bromo-5-(2,2-dimethyl-6-methylene-3-cyclohexen-1-yl)-3-methyl-” lies in its specific combination of functional groups and structural features. The presence of the bromine atom, hydroxyl group, and cyclohexene ring provides a unique set of chemical properties that can be exploited in various applications.
Propiedades
| 77249-84-4 | |
Fórmula molecular |
C15H23BrO |
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
(E)-1-bromo-5-(2,2-dimethyl-6-methylidenecyclohex-3-en-1-yl)-3-methylpent-3-en-2-ol |
InChI |
InChI=1S/C15H23BrO/c1-11-6-5-9-15(3,4)13(11)8-7-12(2)14(17)10-16/h5,7,9,13-14,17H,1,6,8,10H2,2-4H3/b12-7+ |
Clave InChI |
PSLQVGUCVAPCDK-KPKJPENVSA-N |
SMILES isomérico |
C/C(=C\CC1C(=C)CC=CC1(C)C)/C(CBr)O |
SMILES canónico |
CC(=CCC1C(=C)CC=CC1(C)C)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
